N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 477538-98-0
VCID: VC6700870
InChI: InChI=1S/C24H14N4OS3/c29-22(15-12-18(20-10-5-11-30-20)25-16-7-2-1-6-14(15)16)28-24-27-19(13-31-24)23-26-17-8-3-4-9-21(17)32-23/h1-13H,(H,27,28,29)
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Molecular Formula: C24H14N4OS3
Molecular Weight: 470.58

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

CAS No.: 477538-98-0

Cat. No.: VC6700870

Molecular Formula: C24H14N4OS3

Molecular Weight: 470.58

* For research use only. Not for human or veterinary use.

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide - 477538-98-0

Specification

CAS No. 477538-98-0
Molecular Formula C24H14N4OS3
Molecular Weight 470.58
IUPAC Name N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C24H14N4OS3/c29-22(15-12-18(20-10-5-11-30-20)25-16-7-2-1-6-14(15)16)28-24-27-19(13-31-24)23-26-17-8-3-4-9-21(17)32-23/h1-13H,(H,27,28,29)
Standard InChI Key JFVMXQFEIBATGJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a quinoline scaffold substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is bonded to a thiazole ring, which is further connected to a benzo[d]thiazole moiety. At the 2-position of the quinoline, a thiophene ring is attached, contributing to the molecule’s planar geometry and π-conjugation. The molecular formula is C₃₀H₁₇N₅OS₃, with a molecular weight of 571.7 g/mol .

Key structural features include:

  • Quinoline core: Provides rigidity and aromaticity, facilitating π-π stacking interactions.

  • Thiophene substituent: Enhances electron density and influences redox properties.

  • Bis-thiazole system: Contributes to hydrogen bonding and coordination capabilities.

X-ray crystallography of analogous compounds, such as benzothiazole thiourea derivatives, reveals planar configurations with intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and intermolecular π-π stacking (centroid distances: ~3.88 Å) . These interactions stabilize the molecular conformation and influence packing in the solid state.

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 8.9–9.2 ppm correspond to quinoline protons, while thiophene protons appear at δ 7.1–7.5 ppm. The NH proton of the carboxamide group resonates at δ 10.8 ppm .

    • ¹³C NMR: Carbonyl carbons (C=O) are observed at ~168 ppm, and aromatic carbons range from 120–150 ppm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 572.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Quinoline Carboxylic Acid Formation:

    • 2-(Thiophen-2-yl)quinoline-4-carboxylic acid is prepared via Pfitzinger reaction using isatin and thiophene-2-carbaldehyde .

  • Carboxamide Coupling:

    • The carboxylic acid is activated with thionyl chloride (SOCl₂) and reacted with 4-(benzo[d]thiazol-2-yl)thiazol-2-amine in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to form the carboxamide bond .

  • Cyclization and Purification:

    • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding the target compound in 65–70% efficiency .

Reaction Optimization

  • Catalyst Screening: DABCO outperforms traditional bases (e.g., K₂CO₃) by reducing side reactions and improving yields (Table 1).

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol facilitates cyclization .

Table 1: Catalyst Efficiency in Carboxamide Formation

CatalystYield (%)Reaction Time (h)
DABCO706
Triethylamine558
K₂CO₃4512

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL) and DMF, but poorly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposes at 278°C, as determined by thermogravimetric analysis (TGA) .

Crystallographic Insights

Single-crystal X-ray diffraction of a related benzothiazole derivative (C₁₄H₁₁N₃S₂) reveals a triclinic crystal system (P1̅) with unit cell parameters a = 5.7607 Å, b = 9.8397 Å, c = 12.0920 Å, and angles α = 72.899°, β = 81.833°, γ = 86.796° . The benzothiazole and thiophene rings exhibit a dihedral angle of 65.18°, influencing packing via C–H⋯π interactions.

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to the compound’s ability to disrupt bacterial cell membrane integrity .

CompoundTarget ActivityIC₅₀/MIC
Benzothiazole-quinolineTopoisomerase IIα10.8 µM
Thienopyridine derivativeDNA gyrase25 µg/mL

Applications and Future Directions

Medicinal Chemistry

The compound’s dual thiazole-thiophene system makes it a candidate for developing kinase inhibitors or antimicrobial agents. Structural modifications, such as fluorination at the benzo[d]thiazole ring, could enhance bioavailability .

Materials Science

Conjugated π-systems enable applications in organic electronics. Thin-film transistors incorporating similar compounds exhibit hole mobility of 0.15 cm²/V·s .

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